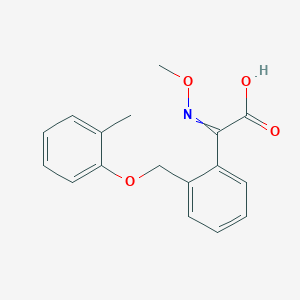

Kresoxim-methyl metabolote BF490-1

Description

Context of Kresoxim-methyl (B120586) within Strobilurin Fungicide Research

Kresoxim-methyl is a broad-spectrum fungicide belonging to the strobilurin class of chemicals. who.int The development of this synthetic fungicide was inspired by a naturally occurring compound, strobilurin A, which is produced by the wood-decaying fungus Strobilurus tenacellus. apsnet.orgfao.org Strobilurins, including kresoxim-methyl, are recognized for their novel biochemical mode of action. apsnet.org They function by inhibiting the mitochondrial respiratory chain at the bcl complex (complex III), which disrupts the electron transport process and prevents the formation of adenosine (B11128) triphosphate (ATP). apsnet.org This inhibition of energy production is crucial for the normal metabolic functions of fungi, and its disruption leads to the fungicidal effect.

Research into kresoxim-methyl has demonstrated its efficacy as a protective, post-infection, and antisporulant agent against a variety of economically significant fungal diseases in crops. apsnet.org Its development is a prime example of how natural compounds can serve as models for creating new crop protection agents with improved fungicidal activity and environmental stability. apsnet.org The unique physical and chemical properties of kresoxim-methyl contribute to its distinct uptake and diffusion characteristics. apsnet.org Within the broader context of fungicide resistance management, kresoxim-methyl has been positioned as a valuable tool because its effectiveness against target pathogens is not compromised by the emergence of strains resistant to other classes of fungicides. apsnet.org

Significance of Kresoxim-methyl Metabolite BF490-1 in Environmental and Biological Systems

Following its application, kresoxim-methyl undergoes transformation in the environment and in biological systems, leading to the formation of various metabolites. Among these, the acid metabolite, known as BF490-1, is of particular significance. epa.gov BF490-1 is considered a major degradate of kresoxim-methyl. epa.gov

In environmental systems, the dissipation of kresoxim-methyl is primarily driven by metabolism and leaching. epa.gov Kresoxim-methyl itself degrades rapidly in soil under both aerobic and anaerobic conditions. epa.gov However, its metabolite, BF490-1, is expected to be more mobile and persistent in the environment than the parent compound. epa.gov Due to its low soil/water partition coefficient, BF490-1, much like its parent compound, is more likely to be dissolved in runoff water rather than adsorbing to eroding soil particles. epa.gov This suggests that in aquatic environments, BF490-1 will predominantly be found in the water column as opposed to suspended and bottom sediments. epa.gov Despite its persistence, residues of kresoxim-methyl and BF490-1 are not anticipated to remain in soil or water for extended periods, with hydrolysis being a key degradation pathway. Field dissipation studies have shown that kresoxim-methyl residues are mainly confined to the upper soil layers (0-15 cm), where the parent compound is rapidly converted to its acid metabolite, BF490-1, which then undergoes further degradation.

From a biological standpoint, the metabolism of kresoxim-methyl has been investigated in various organisms. In rats, following oral administration of kresoxim-methyl, the compound is widely distributed and quickly eliminated, with no evidence of bioaccumulation. epa.gov In studies involving goats, BF490-1 was identified as a metabolite. fao.org Similarly, in laying hens, 490M1 (another designation for BF490-1) was among the identified metabolites. fao.org The toxicological profile of BF490-1 appears to differ from that of kresoxim-methyl. For instance, while kresoxim-methyl is highly toxic to certain fish species, its metabolite, BF490-1, has been found to be practically non-toxic to fish.

Below is a data table summarizing the properties and environmental characteristics of Kresoxim-methyl and its metabolite BF490-1.

| Property | Kresoxim-methyl | Metabolite BF490-1 | Reference |

| Environmental Mobility | Less mobile | More mobile | epa.gov |

| Environmental Persistence | Less persistent | More persistent | epa.gov |

| Primary Dissipation Route | Metabolism and leaching | Further degradation | epa.gov |

| Toxicity to Fish | Highly toxic | Practically non-toxic |

The following table details the occurrence of BF490-1 in various metabolism studies.

| Organism | Study Type | Findings | Reference |

| Rat | Metabolism study | BF490-1 (also denoted as 490M1) identified as a metabolite. | fao.org |

| Goat | Metabolism study | BF490-1 (also denoted as 490M1) identified as a metabolite. | fao.org |

| Hen | Metabolism study | BF490-1 (also denoted as 490M1) identified as a metabolite. | fao.org |

Table of Compounds Mentioned

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-12-7-3-6-10-15(12)22-11-13-8-4-5-9-14(13)16(17(19)20)18-21-2/h3-10H,11H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOPDEDFRXZTNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017923 | |

| Record name | Kresoxim-methyl metabolote BF490-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137169-29-0 | |

| Record name | Kresoxim-methyl metabolote BF490-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Biotransformation Pathways of Kresoxim Methyl Metabolite Bf490 1

Primary Degradation Route: Ester Hydrolysis

The initial and most significant step in the degradation of Kresoxim-methyl (B120586) is the cleavage of its methyl ester bond, resulting in the formation of the carboxylic acid metabolite, known as BF 490-1. apvma.gov.aufao.org This hydrolysis reaction is a pivotal point in the environmental fate of the fungicide.

Abiotic Hydrolysis Mechanisms

Non-biological hydrolysis of Kresoxim-methyl is a key process in its environmental breakdown, particularly in aquatic systems. The rate of this chemical degradation is highly dependent on the pH of the surrounding medium.

The stability of Kresoxim-methyl to hydrolysis is markedly influenced by pH. In acidic and neutral conditions, the compound is relatively stable. However, under alkaline conditions, the rate of hydrolysis increases significantly. epa.govnih.gov This base-catalyzed hydrolysis proceeds rapidly, leading to a shorter persistence of the parent compound in alkaline environments.

Research has quantified the hydrolytic half-life of Kresoxim-methyl at various pH levels, demonstrating its instability in alkaline solutions. epa.govfao.orgfao.orgchemicalbook.com

Hydrolytic Half-life of Kresoxim-methyl at 25°C

| pH | Half-life (days) |

| 5 | 875 fao.orgfao.org |

| 7 | 34 epa.govfao.orgfao.orgchemicalbook.comnih.gov |

| 9 | 0.29 (approx. 7 hours) epa.govfao.orgfao.orgchemicalbook.comnih.gov |

Biotic Hydrolysis Mechanisms

Biological systems play a crucial role in the transformation of Kresoxim-methyl to its acid metabolite, BF 490-1. This biotransformation occurs in a variety of environments, from soil ecosystems to diverse living organisms, and is facilitated by enzymatic activity.

In soil, Kresoxim-methyl is subject to rapid degradation by microorganisms. europa.eu The primary mechanism of this breakdown is the hydrolysis of the methyl ester, leading to the formation of BF 490-1 as the major soil metabolite. researchgate.netnih.gov This process occurs under both aerobic and anaerobic conditions, indicating the involvement of a broad range of soil microbes. nih.govnih.gov The rate of degradation can be influenced by soil type and conditions. frontiersin.orgripublication.com

The dissipation half-life (DT50) of Kresoxim-methyl in soil is generally short, highlighting the efficiency of microbial degradation. fao.orgnih.gov

Dissipation Half-life (DT50) of Kresoxim-methyl in Various Soil Conditions

| Soil Condition | Half-life (days) | Reference |

| Aerobic | < 1 to < 3 | epa.govnih.govresearchgate.netnih.gov |

| Anaerobic (flooded soil) | 1.1 | epa.govnih.gov |

| Field (banana cultivation) | 5.5 - 6.5 | frontiersin.org |

| Air-dry | 2.2 | ripublication.com |

| Field capacity moisture | 0.9 | ripublication.com |

| Submerged | 0.5 | ripublication.com |

Within various organisms, including mammals such as rats and goats, as well as in poultry, Kresoxim-methyl is rapidly and extensively metabolized. apvma.gov.aufao.org A key metabolic reaction is the enzymatic cleavage of the ester bond, which results in the formation of the free acid metabolite, BF 490-1. fao.org This indicates that esterase enzymes are likely responsible for this primary biotransformation step. Following its formation, BF 490-1 is readily excreted, preventing significant accumulation of the parent compound in tissues. apvma.gov.au

Subsequent Transformation Products and Intermediates

Following the initial hydrolysis to BF 490-1, further metabolic transformations occur, leading to a variety of other degradation products. In both plants and animals, BF 490-1 can undergo further reactions. For instance, in wheat, the free hydroxy metabolites 490M2 and 490M9 have been identified. fao.org Enzymatic cleavage of extracts from wheat straw has been shown to yield these metabolites. fao.org In rotational crops, enzymatic cleavage of conjugated residues also yields the aglycones 490M2 and 490M9. fao.org These subsequent transformations illustrate a complex degradation pathway beyond the initial formation of BF 490-1.

Compound Names

| Code | Chemical Name |

| Kresoxim-methyl | methyl (E)-methoxyimino[α-(o-tolyloxy)-o-tolyl]acetate |

| BF 490-1 | (E)-methoxyimino[α-(o-tolyloxy)-o-tolyl]acetic acid |

| 490M2 | Not specified in search results |

| 490M9 | Not specified in search results |

Oxidative Metabolic Processes

The initial and primary step in the formation of the metabolite BF490-1 is the hydrolysis of the methyl ester group of the parent compound, Kresoxim-methyl. fao.orgnih.gov This reaction, an oxidative process, cleaves the ester bond, resulting in the formation of the free acid, which is designated as BF490-1 (also known as 490M1). fao.orgfao.org This hydrolysis can occur under both aerobic and anaerobic conditions in soil, indicating that it is a fundamental and robust degradation pathway. nih.gov

In addition to direct hydrolysis, other oxidative reactions on the Kresoxim-methyl molecule can occur, leading to a variety of metabolites. These include hydroxylation of the phenoxy ring and oxidation of the aryl-methyl group. fao.org However, the hydrolysis of the methyl ester to form BF490-1 is consistently identified as a major metabolic route. fao.orgqascf.com

Conjugation Pathways in Biological Systems

Following its formation, the primary metabolite BF490-1 does not typically accumulate to high levels in biological systems. Instead, it can undergo further biotransformation through conjugation pathways. While direct conjugation of BF490-1 is not extensively detailed, the broader metabolic scheme of Kresoxim-methyl reveals that its hydroxylated derivatives, such as BF 490-2 and BF 490-9, readily form glycoside conjugates in plants like apples, grapes, and wheat. epa.govepa.gov These conjugation reactions are a common detoxification mechanism in plants, increasing the water solubility of the metabolites and facilitating their sequestration or transport.

Comparative Metabolic Profiles Across Environmental and Biological Compartments

The occurrence and relative abundance of Kresoxim-methyl and its metabolites, including BF490-1, vary significantly depending on the specific environmental or biological compartment.

In soil , Kresoxim-methyl degrades relatively quickly, with the hydrolysis to BF490-1 being a primary degradation mechanism under both aerobic and anaerobic conditions. nih.gov The half-life of Kresoxim-methyl in soil is typically short, often less than three days. nih.gov

In plants such as apples, grapes, and wheat, while the unchanged parent compound Kresoxim-methyl can be found, the major metabolites are often the glycoside conjugates of the hydroxylated derivatives BF 490-2 and BF 490-9. epa.govepa.gov The free acid metabolite, BF490-1, is also detected, indicating its role as a key intermediate in the plant's metabolic processing of the fungicide. fao.org Studies in paddy have shown limited translocation of Kresoxim-methyl and its acid metabolite (BF490-1) to different plant parts. qascf.com

In animals , the metabolic profile also shows significant variation. In goats, the main metabolites found in tissues and milk were 490M1 (BF490-1), 490M2, and 490M9. fao.org Similarly, in rats, BF490-1 is a major metabolite resulting from the cleavage of the methyl ester bond. fao.org The distribution of these metabolites differs among various organs and tissues. fao.org For instance, in goats, 490M9 was the predominant metabolite in milk, while 490M2 was highest in the kidney. fao.org

The following interactive table provides a summary of the occurrence of Kresoxim-methyl and its key metabolites in different compartments.

| Compound | Compartment | Key Findings | References |

| Kresoxim-methyl | Soil | Rapid degradation, with a half-life of <3 days. | nih.gov |

| Plants (Apples, Grapes, Wheat) | Unchanged parent compound is present. | epa.govepa.gov | |

| Paddy | Limited translocation to various plant parts. | qascf.com | |

| BF490-1 (490M1) | Soil | Major degradation product via hydrolysis. | nih.gov |

| Plants (Apples, Wheat) | Identified as a metabolite. | fao.org | |

| Animals (Rats, Goats) | A major metabolite formed by ester cleavage. | fao.org | |

| BF 490-2 (490M2) | Plants (Apples, Grapes, Wheat) | Present as glycoside conjugates. | epa.govepa.gov |

| Animals (Goats) | A major metabolite, particularly high in the kidney. | fao.org | |

| BF 490-9 (490M9) | Plants (Apples, Grapes, Wheat) | Present as glycoside conjugates. | epa.govepa.gov |

| Animals (Goats) | A major metabolite, predominant in milk. | fao.org |

Environmental Fate and Transport Dynamics of Kresoxim Methyl Metabolite Bf490 1

Degradation Kinetics and Environmental Persistence

The metabolite BF490-1 is notably more persistent in the environment than its parent compound, kresoxim-methyl (B120586). epa.gov While kresoxim-methyl degrades rapidly in soil, often with a half-life of less than a day, BF490-1 exhibits significantly longer persistence, raising considerations for its environmental fate. epa.gov The primary routes of dissipation for BF490-1 in the environment appear to be metabolism and leaching. epa.gov

Soil Matrix Degradation Characteristics

The degradation of BF490-1 in the soil matrix is a complex process influenced by a variety of edaphic and environmental factors. Studies have shown that the dissipation of what is termed "total residues" (the sum of kresoxim-methyl and BF490-1) is significantly slower than the parent compound alone, owing to the persistence of the BF490-1 metabolite. nih.gov

Soil moisture content plays a pivotal role in the degradation rate of BF490-1. Research indicates that dissipation is most rapid under submerged or flooded conditions, followed by field capacity, and is slowest in air-dry conditions. This suggests that both microbial activity, which is generally higher in moist soils, and abiotic processes like hydrolysis are key drivers of its breakdown.

A study on the persistence of total residues (kresoxim-methyl + BF490-1) in an Inceptisol soil demonstrated this trend clearly. The half-life of the total residues was shortest under submerged conditions (5.2 days), significantly longer at field capacity (33.8 days), and most persistent under air-dry conditions (51.0 days). nih.gov

Table 1: Influence of Soil Moisture on the Half-life (T¹/²) of Total Residues (Kresoxim-methyl + BF490-1) in Inceptisol Soil

| Soil Moisture Regime | Half-life (T¹/²) in Days |

| Submerged | 5.2 |

| Field Capacity | 33.8 |

| Air Dry | 51.0 |

Data sourced from a study on kresoxim-methyl degradation in Inceptisol soil. nih.gov

Soil organic matter is a critical factor controlling the sorption, degradation, and persistence of pesticides. mdpi.com The addition of organic amendments, such as sewage sludge, can influence the degradation of BF490-1. In one study, amending an Inceptisol soil with 5% sludge resulted in a faster dissipation of total residues, with a half-life of 21.1 days compared to unamended soil under similar conditions. nih.gov This acceleration may be due to enhanced microbial activity and co-metabolism facilitated by the nutrient-rich organic matter. Conversely, the removal of organic matter would likely lead to longer persistence. mdpi.com

Table 2: Effect of Organic Amendment on the Half-life (T¹/²) of Total Residues (Kresoxim-methyl + BF490-1) in Inceptisol Soil

| Treatment | Half-life (T¹/²) in Days |

| 5% Sludge Amended Soil | 21.1 |

Data reflects conditions at field capacity. nih.gov

Studies on other pesticides have consistently shown that degradation is significantly slower in sterilized soil, where microbial populations are eliminated or drastically reduced. For instance, the degradation of the herbicide fomesafen (B1673529) was markedly higher in non-sterilized soil compared to sterilized soil, even when inoculated with a specific degrading bacterial strain. researchgate.net Similarly, profenofos (B124560) degradation was minimal in sterilized soil, while significant degradation occurred in non-sterilized soil, highlighting the crucial role of the native microbial community. mdpi.com It is therefore highly probable that the degradation of BF490-1 is also predominantly a microbially-mediated process, and its persistence would be considerably longer in soils with low microbial activity or under conditions that inhibit microbial life.

The type of soil, with its unique physical and chemical properties, significantly affects the degradation rate of BF490-1. A comparative study between two different soil orders, Inceptisol and Ultisol, found that the dissipation of total residues (kresoxim-methyl + BF490-1) was faster in the Inceptisol soil. nih.gov

Under field capacity moisture conditions, the half-life of the total residues in Inceptisol was 33.8 days, whereas in Ultisol it was 43.6 days. nih.gov This difference can be attributed to variations in soil properties such as texture, organic matter content, pH, and microbial community composition between the two soil types.

Table 3: Half-life (T¹/²) of Total Residues (Kresoxim-methyl + BF490-1) in Different Soil Types

| Soil Type | Half-life (T¹/²) in Days |

| Inceptisol | 33.8 |

| Ultisol | 43.6 |

Data reflects conditions at field capacity. nih.gov

Aquatic System Degradation Mechanisms

In aquatic environments, the transformation of kresoxim-methyl to its acid metabolite BF490-1 is a primary event. The subsequent degradation of BF490-1 is governed by both abiotic and biotic processes, including hydrolysis and photolysis. epa.govnih.govnih.gov

Kresoxim-methyl itself is susceptible to hydrolysis, particularly under alkaline conditions, readily forming BF490-1. epa.gov The persistence of the total residue in water, largely represented by BF490-1, can be lengthy, with half-lives reported to range from 6.1 to 94.0 days depending on various abiotic factors. mdpi.com

Abiotic hydrolysis and photolysis are considered primary elimination pathways for many organic compounds in the surface water of lakes and rivers. nih.gov For instance, the parent compound, kresoxim-methyl, undergoes rapid degradation in pH 9 solutions with a half-life of 0.5 days, while being relatively stable in neutral or acidic conditions in the dark. nih.gov It is also susceptible to photolysis, a process that can be influenced by the presence of natural substances like humic acid. nih.gov

While specific kinetic data for the hydrolysis and photolysis of BF490-1 are not detailed in the reviewed literature, it is understood that as a polar acid, it will primarily reside in the water column rather than partitioning to sediment. epa.gov The degradation processes in aquatic systems are complex, with biotic degradation likely playing a significant role in the sediment, while abiotic processes such as photolysis are more dominant in the sunlit surface waters. nih.govnih.gov

Influence of pH and Temperature on Dissipation

Temperature is a critical factor influencing the rate of chemical and biological degradation processes. researchgate.net Generally, higher temperatures accelerate the degradation of chemical compounds in soil and water. researchgate.netmdpi.com For instance, the degradation of the antibiotic oxytetracycline (B609801) in sterilized swine manure was significantly influenced by temperature, with a 65% reduction in concentration observed after 100 hours at 40°C. researchgate.net Similarly, the biodegradation of bisphenol A in river water was found to be temperature-dependent, with faster degradation occurring at higher temperatures. nih.gov It is reasonable to infer that the dissipation of BF490-1 would follow a similar pattern, with increased temperatures likely leading to faster degradation, although specific data for this metabolite is lacking.

Photolytic Degradation Processes

Information regarding the specific photolytic degradation processes of BF490-1 is limited. However, studies on other pesticides suggest that photolysis can be a significant degradation pathway. The influence of light on the degradation of oxytetracycline in sterilized swine manure was found to be minimal compared to the effect of temperature. researchgate.net

Microbial Degradation in Water Bodies

Microbial activity is a primary driver of the degradation of organic compounds in aquatic environments. nih.gov The degradation of kresoxim-methyl, the parent of BF490-1, is rapid under both anaerobic and aerobic aquatic metabolism conditions, with half-lives of 1.1 and 1.2 days, respectively. epa.gov This rapid degradation of the parent compound leads to the formation of BF490-1. epa.gov

The rate of microbial degradation is influenced by factors such as the bacterial population and temperature. nih.gov In a study on bisphenol A, degradation was significantly faster in water with higher bacterial counts and at higher temperatures. nih.gov This suggests that the microbial degradation of BF490-1 in water bodies would also be dependent on the microbial community present and the ambient temperature. The widespread presence of bacteria capable of degrading complex organic molecules in river waters indicates that microbial action is a crucial factor in the natural attenuation of such compounds. nih.gov

Environmental Mobility and Leaching Potential

The metabolite BF490-1 is expected to be more mobile than its parent compound, kresoxim-methyl. epa.gov This increased mobility, coupled with its greater persistence, points to a higher potential for leaching and movement within the soil profile. epa.govijaeb.com

Soil Adsorption and Desorption Characteristics

The movement of a chemical in soil is largely governed by its adsorption to soil particles and its subsequent desorption back into the soil solution. nih.govnih.gov Compounds with strong adsorption to soil components tend to be less mobile. researchgate.net

The organic carbon partitioning coefficient (Koc) is a key indicator of a chemical's tendency to adsorb to soil organic matter. While a specific Koc value for BF490-1 is not provided in the search results, the low soil/water partition for both kresoxim-methyl and BF490-1 suggests that they are more likely to dissolve in runoff water rather than adsorb to eroding soil. epa.gov This indicates a weaker adsorption to soil particles.

Studies on other pesticides have shown that adsorption and desorption are influenced by soil properties such as organic matter content, clay content, and pH. awsjournal.orgpsu.edu For instance, the adsorption of fipronil (B1672679) and endosulfan (B1671282) increased with higher organic matter and clay content. nih.govpsu.edu Desorption can also be affected by pH, with changes in pH influencing the release of the adsorbed chemical. psu.edu Given that BF490-1 is an acid metabolite, its charge and, consequently, its adsorption behavior are likely to be pH-dependent.

Leaching Behavior in Soil Columns and Field Studies

Leaching studies have demonstrated that BF490-1 has a greater leaching potential than kresoxim-methyl. ijaeb.comresearchgate.net In soil column experiments, over 90% of kresoxim-methyl was found to hydrolyze into BF490-1, which then moved to lower soil depths, especially with increased rainfall. ijaeb.comresearchgate.net

The amount and pattern of rainfall influence leaching, with discontinuous flow leading to greater leaching than continuous flow for the same amount of rainfall. ijaeb.com Field dissipation studies of kresoxim-methyl showed that less than 10% of the applied radioactivity was detected below a 3-inch depth, suggesting limited downward movement of the parent compound under those specific conditions. epa.gov However, the higher mobility of BF490-1 suggests that it could leach to greater depths.

Influence of Soil Properties on Metabolite Mobility

The mobility of BF490-1 in soil is significantly influenced by various soil properties. researchgate.netresearchgate.net Key factors include:

Organic Matter: Increasing the organic matter content of the soil, for example through sludge amendment, has been shown to reduce the leaching potential of both kresoxim-methyl and BF490-1. ijaeb.comresearchgate.net This is because organic matter provides more sites for adsorption. awsjournal.org

Clay Content: Soils with a higher clay content generally have a greater capacity to bind chemicals, which can reduce their mobility. researchgate.net Sandy soils, with low clay and organic matter, tend to allow for greater movement of chemicals to groundwater. researchgate.net

Soil pH: Soil pH can affect the charge of a chemical and the surface charge of soil colloids, thereby influencing adsorption and mobility. mdpi.comresearchgate.net For an acidic metabolite like BF490-1, changes in soil pH could alter its ionic state and its interaction with soil particles.

Soil Structure and Preferential Flow: The physical structure of the soil can create pathways for preferential flow, where water and dissolved substances move rapidly through larger pores and cracks, bypassing the bulk of the soil matrix. nih.govnih.gov This can lead to faster and deeper leaching of mobile compounds like BF490-1 than would be predicted by considering only the soil's bulk properties. nih.gov

Transport in Aquatic Runoff and Sediment Partitioning

The environmental transport of the kresoxim-methyl metabolite, BF490-1, into aquatic systems is primarily governed by its behavior in runoff and its subsequent partitioning between the water column and sediment. Studies indicate that BF490-1 is expected to be more mobile and persistent than its parent compound, kresoxim-methyl. epa.gov The primary pathways for its dissipation in the environment are believed to be metabolism and leaching. epa.gov

Research from the U.S. Environmental Protection Agency (EPA) suggests that both kresoxim-methyl and BF490-1 have a low soil/water partition coefficient. epa.gov This characteristic implies that the majority of BF490-1 transport via runoff occurs through dissolution in the water phase, rather than being adsorbed to eroding soil particles. epa.gov Consequently, upon entering an aquatic environment, it is anticipated that most of the BF490-1 will remain in the water column instead of partitioning into suspended or bottom sediments. epa.gov

However, other European assessments present findings that indicate a more significant interaction with sediment. One report notes a high tendency for BF490-1 to adsorb to sediment. bund.de This study observed a rapid transfer of the substance into the sediment, with 70% of the compound being found in the sediment after 30 days. bund.de Further data from a water/sediment system study determined the dissipation half-life (DT50) for BF490-1 to be 36 days for the total system, while the half-life specifically within the sediment was much longer at 393 days. core.ac.uk This suggests that while the compound may dissipate from the water, it can persist in the sediment. core.ac.uk The maximum amount detected in the sediment in this particular system was 17.5%. core.ac.uk The dissipation half-life in the water/sediment system has been reported to range from 7 to 93 days. bund.de

These differing findings highlight the complexity of predicting the precise fate of BF490-1, as its partitioning behavior can be influenced by the specific characteristics of the soil, sediment, and water body .

Research Findings on BF490-1 in Water/Sediment Systems

| Parameter | Finding | Source |

| Primary Runoff Transport | Dissolution in runoff water | epa.gov |

| Primary Partitioning | Expected to be in the water column | epa.gov |

| Sediment Adsorption Tendency | High | bund.de |

| Transfer to Sediment | 70% found in sediment after 30 days | bund.de |

| DT50 (Total Water/Sediment System) | 36 days | core.ac.uk |

| DT50 (Total Water/Sediment System) | 7 - 93 days | bund.de |

| DT50 (Sediment only) | 393 days | core.ac.uk |

| Maximum % in Sediment | 17.5% | core.ac.uk |

Occurrence and Distribution in Environmental and Biological Matrices

Residue Dynamics in Agricultural Environments

Soil Residue Levels and Persistence

Following the application of kresoxim-methyl (B120586) in agricultural settings, it rapidly degrades in the soil, with its primary metabolite being BF490-1. apvma.gov.auagropages.com Field dissipation studies have consistently shown that kresoxim-methyl has a short half-life, often less than four days. apvma.gov.au The major residue detected in these studies is the acid metabolite, BF490-1. apvma.gov.au While kresoxim-methyl itself has low to slight mobility in soil, its metabolite BF490-1 is characterized by very high mobility. apvma.gov.au

Despite its high mobility, field studies indicate that neither kresoxim-methyl nor BF490-1 tends to leach to significant depths in the soil, with residues primarily confined to the upper soil layers (0-15 cm). apvma.gov.au The dissipation of BF490-1 also appears to be relatively rapid, with reported half-life values in the range of approximately 8 to 35 days under field conditions. apvma.gov.au Laboratory studies have shown that in aerobic soil, the half-life of kresoxim-methyl is less than one day, with the main metabolite being the corresponding acid, BF490-1. agropages.com The estimated maximum occurrence fraction of BF490-1 in soil is a major fraction, at 0.838. herts.ac.uk

Table 1: Soil Persistence of Kresoxim-methyl and its Metabolite BF490-1

| Compound | Half-Life (Field Conditions) | Mobility in Soil | Primary Residue Location |

| Kresoxim-methyl | < 4 days apvma.gov.au | Low to slight apvma.gov.au | 0-15 cm depth apvma.gov.au |

| BF490-1 | 8 - 35 days apvma.gov.au | Very high apvma.gov.au | 0-15 cm depth apvma.gov.au |

Water Body Contamination and Concentrations

Residues of kresoxim-methyl and its metabolite BF490-1 can enter water bodies, primarily through spray drift. apvma.gov.au Once in an aquatic environment, kresoxim-methyl that transfers to water rapidly hydrolyzes to form the free acid, BF490-1. apvma.gov.au This metabolite is then subject to further breakdown through photolysis and microbial degradation. apvma.gov.au

In leaching studies, the concentrations of ¹⁴C-kresoxim-methyl in the leachates were all below 0.01 µg/L. apvma.gov.au However, the mean concentrations of the free acid metabolite, BF490-1, in these leachates ranged from 0.003 to 0.038 µg/L. apvma.gov.au This indicates that while the parent compound has limited leaching potential, the more mobile metabolite BF490-1 can be transported through the soil profile and potentially reach groundwater. The Environmental Protection Agency (EPA) has established an enforcement method for the detection of both kresoxim-methyl and its degradate BF490-1 in water, with a limit of quantitation (LOQ) of 25 µg/L. epa.gov

Metabolite Translocation and Distribution in Plant Systems

Uptake and Internal Distribution in Crop Species (e.g., paddy, apples, grapes, wheat)

Studies on various crops have shown that the uptake and translocation of kresoxim-methyl and its metabolite BF490-1 can occur, although the extent varies.

Paddy: A field trial on paddy demonstrated that there was minimal translocation of kresoxim-methyl and its acid metabolite to different plant parts, including foliage, roots, shoot, and panicle, with very little accumulation in the straw and grains. qascf.com

Apples: In apples, kresoxim-methyl tends to remain predominantly as the parent compound, with residues concentrated on the peel of the fruit. apvma.gov.au Metabolism investigations in apples have identified BF490-1 as a metabolite. fao.org

Grapes: Similar to apples, metabolism studies in grapes have also confirmed the presence of BF490-1. fao.org

Wheat: Metabolism studies in wheat have shown that kresoxim-methyl can be translocated within the plant. fao.org Following treatment, determinable residues of the parent compound were found in the grain, even when the grain was not present at the time of the second application. fao.org BF490-1 has been identified as a metabolite in wheat. fao.org In rotational crop studies where phenyl-labelled kresoxim-methyl was applied to soil, the highest total radioactive residues were found in wheat straw. fao.org

Relative Abundance of BF490-1 Compared to Parent Compound in Plants

The primary metabolic pathway for kresoxim-methyl in plants is the cleavage of the ester bond, leading to the formation of the free acid, BF490-1. fao.org In a study on paddy, the major route of metabolism was identified as hydrolysis, resulting in the formation of the acid metabolite. qascf.com While kresoxim-methyl can be the dominant residue in some cases, such as on the peel of apples, the formation of BF490-1 is a consistent metabolic step across various plant species. apvma.gov.aufao.org

Presence in Animal Biological Systems (Focus on Metabolic Pathways)

When kresoxim-methyl is orally administered to animals, it is rapidly and extensively metabolized and then quickly excreted, with no significant bioaccumulation. agropages.comepa.gov The primary routes of excretion are through feces and urine. agropages.com

The initial and most significant step in the biotransformation of kresoxim-methyl in animals is the cleavage of the ester group, which results in the formation of the free acid metabolite, BF490-1. fao.org This reaction is considered a rapid first-pass effect. fao.org Consequently, no unchanged parent compound is typically detected in plasma, liver, or kidneys shortly after oral administration, and none is found in bile or urine, indicating a complete and rapid metabolism. fao.org BF490-1 has been identified as a metabolite in rats, goats, and hens. fao.org

Chromatographic Separation and Detection Technologies

Following extraction and cleanup, the quantification of BF490-1 is achieved using advanced chromatographic techniques. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been employed for the analysis of kresoxim-methyl and its metabolites.

1 High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC coupled with an ultraviolet (UV) detector is a primary and robust method for the quantitative determination of BF490-1. epa.govepa.gov This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. labomed.com

Table 3: HPLC-UV Method Parameters for BF490-1 Analysis

| Parameter | Specification | Source |

| Technique | High-Performance Liquid Chromatography (HPLC) | epa.gov |

| Column | NH₂-/CN-column combination with column switching | epa.gov |

| Detection | UV at 270 nm | epa.govepa.gov |

| Limit of Quantitation (LOQ) | 0.01 mg/kg | epa.gov |

| Limit of Detection (LOD) | ~0.002 mg/kg | epa.gov |

| Average Recovery (0.01 mg/kg) | 89.8% (± 9.0%) | epa.gov |

| Average Recovery (1.00 mg/kg) | 80.7% (± 2.1%) | epa.gov |

This table summarizes the key parameters of a validated HPLC-UV method for the quantification of BF490-1.

Advanced Analytical Methodologies for Kresoxim Methyl Metabolite Bf490 1

2 Gas Chromatography (GC) with Electron Capture Detection (ECD)

Gas Chromatography (GC) with an Electron Capture Detector (ECD) is another powerful technique used for the analysis of kresoxim-methyl (B120586) and its metabolites. nih.gov GC-ECD is particularly sensitive to electronegative compounds, such as those containing halogens, making it suitable for detecting certain pesticides and their metabolites. measurlabs.comscioninstruments.comchromatographyonline.com

In this method, the sample is vaporized and carried by an inert gas through a chromatographic column, where components are separated based on their boiling points and interaction with the stationary phase. cdc.gov The ECD works by emitting beta particles from a radioactive source (e.g., Nickel-63), which ionize the carrier gas and create a steady electrical current. measurlabs.comscioninstruments.com When electronegative analytes pass through the detector, they capture electrons, causing a decrease in the current that is measured as a signal. measurlabs.comscioninstruments.com

For the analysis of kresoxim-methyl metabolites in Korean plum, GC-ECD was successfully applied. nih.gov The method was validated with recoveries ranging from 74.3% to 101.4% and relative standard deviations (RSDs) below 5%. nih.gov The LOD and LOQ were reported to be 0.015 mg/kg and 0.05 mg/kg, respectively. nih.gov Due to the thermolabile nature of some metabolites, the use of analyte protectants, as mentioned previously, is often crucial for achieving accurate results with GC. nih.gov

Table 4: GC-ECD Method Performance for Kresoxim-methyl Metabolites

| Parameter | Specification | Source |

| Technique | Gas Chromatography (GC) with Electron Capture Detection (ECD) | nih.gov |

| Recovery Range | 74.3% - 101.4% | nih.gov |

| Relative Standard Deviation (RSD) | < 5% | nih.gov |

| Limit of Detection (LOD) | 0.015 mg/kg | nih.gov |

| Limit of Quantitation (LOQ) | 0.05 mg/kg | nih.gov |

This table presents the performance characteristics of a validated GC-ECD method for analyzing kresoxim-methyl metabolites.

Advanced Mass Spectrometry Techniques: LC-MS/MS and High-Resolution Mass Spectrometry (HRMS)

The detection and quantification of Kresoxim-methyl metabolite BF 490-1 in complex matrices such as soil, water, and biological tissues necessitate highly sensitive and selective analytical techniques. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has emerged as the principal method for this purpose. epa.govpublications.gc.ca This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation provided by tandem mass spectrometry.

Methodologies such as BASF method D9503 utilize sequential solvent extraction followed by LC-MS/MS to successfully identify and quantitate BF 490-1, alongside its parent compound kresoxim-methyl and other transformation products in soil. publications.gc.ca The final quantitative determination is typically performed by ion spray LC/MS/MS, which offers high specificity and reduces matrix interference. epa.gov LC-MS/MS is also employed as a confirmatory technique to verify results obtained by other methods. epa.gov

In addition to LC-MS/MS, High-Resolution Mass Spectrometry (HRMS) is utilized in the analysis of BF 490-1. amazonaws.comleuphana.de LC-HRMS provides highly accurate mass measurements, which allows for the confident identification of the metabolite and differentiation from other co-eluting compounds, further enhancing the reliability of the analytical results. This is particularly valuable in non-target screening and complex sample analysis where numerous potential transformation products may be present. leuphana.de

Quantification Approaches and Method Validation Parameters

The reliable quantification of Kresoxim-methyl metabolite BF 490-1 is contingent upon robust quantification strategies and thorough method validation. This ensures that the analytical data generated is accurate, precise, and reproducible.

Development of Calibration Strategies (e.g., Matrix-Matched Calibration)

To counteract the "matrix effect," where components of the sample other than the analyte of interest can suppress or enhance the instrument's response, matrix-matched calibration is a commonly employed strategy. nih.govtum.de This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed (e.g., pear, green beans). nih.govlcms.cz This approach ensures that the calibration standards and the samples experience similar ionization conditions, leading to more accurate quantification. tum.de For instance, in the analysis of kresoxim-methyl and its metabolites in pear, matrix-matched calibration was used for metabolites in a pear matrix mixed with a pepper leaf matrix to enhance sensitivity. nih.gov Multi-point calibration curves are constructed, and good linearity, often with a coefficient of determination (r²) of 0.99 or greater, is a key requirement for a valid method. publications.gc.calcms.cz

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. unodc.org These parameters are crucial for assessing the sensitivity of an analytical method. For BF 490-1, these limits vary depending on the analytical method and the sample matrix.

For example, using LC-MS/MS for soil analysis, a working quantitation limit of 0.010 ppm and a statistically calculated LOQ of 0.004 ppm have been reported. epa.gov In animal tissues, method 354/2 has a reported LOQ of 0.01 mg/kg and an LOD of approximately 0.002 mg/kg for BF 490-1. publications.gc.caepa.gov In other matrices like pecans, the LOQ for BF 490-1 has been established at 0.05 ppm with an LOD of about 0.025 ppm. regulations.gov

Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for Kresoxim-methyl Metabolite BF 490-1

| Matrix | Method | LOD | LOQ | Reference(s) |

| Soil | LC-MS/MS (D9503) | - | 0.010 ppm (working), 0.004 ppm (statistical) | epa.gov |

| Soil | LC-MS/MS | - | 0.01 mg/kg | publications.gc.ca |

| Animal Tissues | HPLC-UV (354/2) | ~0.002 mg/kg | 0.01 mg/kg | epa.gov |

| Pecans | D9611A | ~0.025 ppm | 0.05 ppm | regulations.gov |

| Water | GC/ECD | - | 25 µg/L | epa.gov |

This table is interactive. Sort by column by clicking the header.

Assessment of Analytical Recovery, Precision, and Accuracy

Method validation requires a thorough assessment of recovery, precision, and accuracy to ensure the reliability of the results. unodc.org Recovery experiments involve spiking a blank matrix with a known concentration of the analyte and measuring the amount recovered. Acceptable recovery is typically within the range of 70-120%. regulations.gov

Precision refers to the closeness of repeated measurements and is often expressed as the relative standard deviation (RSD), while accuracy reflects how close a measured value is to the true value. unodc.org For BF 490-1, the accuracy and precision for individual calibration curves have been reported to be within 7%. epa.gov

Table 2: Summary of Analytical Recovery Data for Kresoxim-methyl Metabolite BF 490-1

| Matrix | Fortification Level(s) | Mean Recovery (%) | Reference(s) |

| Soil | 0.010 - 1.00 ppm | 83.6 | epa.gov |

| Animal Tissues | Not specified | 69 - 91 | publications.gc.ca |

| Animal Tissues | 0.01 mg/kg | 89.8 (± 9.0%) | epa.gov |

| Animal Tissues | 1.00 mg/kg | 80.7 (± 2.1%) | epa.gov |

This table is interactive. Sort by column by clicking the header.

Application of Isotope Labeling Techniques in Metabolism Studies

Isotope labeling is a powerful tool used in metabolism studies to trace the fate of a parent compound and identify its metabolites. nih.gov In the context of kresoxim-methyl, studies using isotopically labeled parent molecules, such as phenyl- and phenoxy-labeled kresoxim-methyl, have been instrumental in elucidating its metabolic pathways. fao.org

The primary metabolic pathway for kresoxim-methyl in plants and the environment involves the hydrolysis of its ester group to form the acid metabolite, BF 490-1. regulations.govapvma.gov.au By using labeled kresoxim-methyl, researchers can track the incorporation of the isotope into various breakdown products. fao.org This allows for the unambiguous identification of metabolites like BF 490-1 and provides quantitative data on the extent of different metabolic transformations, such as the total radioactive residue found in different parts of a plant. fao.org This technique is crucial for building a comprehensive understanding of how the fungicide degrades and what residues may be present in food and the environment. nih.gov

Ecological and Biochemical Interactions of Kresoxim Methyl Metabolite Bf490 1

Impact on Non-Target Aquatic Organisms

The metabolite BF490-1 exhibits a contrasting toxicological profile in aquatic environments when compared to its parent compound, Kresoxim-methyl (B120586). While Kresoxim-methyl is recognized for its high toxicity to aquatic life, its metabolite BF490-1 is considered to be of lower acute concern.

Effects on Organismal Development and Physiological Processes (e.g., zebrafish liver, ovary, intestine)

Direct research detailing the specific effects of Kresoxim-methyl metabolite BF490-1 on the organismal development and physiological processes of aquatic organisms like zebrafish is limited in publicly available scientific literature. However, studies on the parent compound, Kresoxim-methyl, have demonstrated notable impacts on zebrafish. Exposure to Kresoxim-methyl has been shown to affect the development of the liver, ovary, and intestine in adult zebrafish. nih.gov Histological examinations revealed that Kresoxim-methyl could lead to blurred boundaries between hepatocytes or cause the formation of hepatic vacuoles. nih.gov In the ovaries, an increased percentage of perinucleolar oocytes and cortical alveolus oocytes was observed. nih.gov Furthermore, a decrease in intestinal goblet cells and disturbance of the villus and wall integrity were noted. nih.gov

Given that BF490-1 is a major metabolite, understanding its potential to induce similar or different effects is crucial for a comprehensive environmental risk assessment. However, current data primarily focuses on the acute toxicity of BF490-1, which is significantly lower than that of the parent compound. For instance, acute toxicity tests with rainbow trout showed an LC50 of 190 ppb for Kresoxim-methyl, classifying it as highly toxic, whereas the metabolite BF490-1 had an LC50 of >104 ppm, indicating it is practically non-toxic. epa.gov Similarly, for the freshwater invertebrate Daphnia, Kresoxim-methyl is highly toxic with an EC50 of 332 µg/L, while its metabolite BAS 490-1 (an alternative name for BF490-1) has an EC50 of >100 ppm. epa.gov

Alterations in Key Metabolic Pathways (e.g., amino acid, lipid, vitamin, retinol (B82714) metabolism)

Similar to the developmental effects, specific data on the alteration of key metabolic pathways in aquatic organisms by the metabolite BF490-1 is scarce. Research on the parent compound, Kresoxim-methyl, has revealed significant metabolic disruptions in adult zebrafish. These include alterations in amino acid, lipid, vitamin, and retinol metabolism. nih.gov Such changes can disturb the energy supply required for normal liver development and oocyte maturation. nih.gov Metabonomic studies on zebrafish exposed to Kresoxim-methyl also identified influences on vitamin digestion and absorption, serotonergic synapse, and ovarian steroidogenesis. nih.gov

While the direct impact of BF490-1 on these specific metabolic pathways has not been detailed, its lower acute toxicity suggests that its immediate disruptive effects on metabolism may be less pronounced than those of Kresoxim-methyl at similar concentrations. The significant difference in chemical structure between the parent ester (Kresoxim-methyl) and its acid metabolite (BF490-1) likely contributes to these differences in biological activity.

Modulation of Gene Transcription and Enzyme Activities in Aquatic Species

The influence of Kresoxim-methyl metabolite BF490-1 on gene transcription and enzyme activities in aquatic species is another area where direct research is lacking. Studies on the parent compound, Kresoxim-methyl, have demonstrated its ability to alter the transcription of numerous genes in zebrafish larvae, affecting pathways related to the hypothalamic-pituitary-thyroid/gonadal (HPT/HPG) axis, oxidative stress, and apoptosis. nih.gov For example, Kresoxim-methyl exposure has been shown to alter the transcription of genes such as Tdo2a, Tdo2b, Ido1, and various cytochrome P450 genes (Cyp7a, Cyp11a, Cyp11b, Cyp17a, Cyp19a) in zebrafish liver. nih.gov

The potential for BF490-1 to modulate gene expression and enzyme activities remains an important question for understanding its long-term, sublethal effects in aquatic ecosystems. The ability of chemicals to alter gene expression can serve as a sensitive indicator of exposure and potential adverse outcomes. mdpi.com

Effects on Soil Microbial Communities

The impact of pesticide metabolites on soil health is a critical aspect of their environmental risk assessment, as soil microorganisms are vital for nutrient cycling and soil fertility.

Influence on Respiration and Ammonification/Nitrification Processes

Studies on the effects of Kresoxim-methyl metabolite BF490-1 on soil microbial communities have indicated a negligible impact on key microbial processes. Research has shown that BF490-1 has no significant effect on soil respiration. While a low-level treatment with the metabolite was assessed as tolerable to nitrogen turnover in the soil, a higher rate of application showed a negligible effect on this process. This suggests that at environmentally relevant concentrations, BF490-1 is unlikely to adversely affect these fundamental soil microbial activities. The processes of ammonification and nitrification, crucial for nitrogen availability to plants, appear to be largely unaffected by the presence of this metabolite.

Comparative Ecological Impact with the Parent Compound and Other Transformation Products

The ecological impact of BF490-1 is best understood in comparison to its parent compound, Kresoxim-methyl. A key distinction lies in their persistence, mobility, and toxicity to non-target organisms.

BF490-1 is a major degradation product of Kresoxim-methyl in both soil and water. fao.org It is notably more persistent and mobile than the parent compound. epa.gov Kresoxim-methyl degrades rapidly in soil under aerobic conditions, with a half-life of less than a day, while BF490-1 is more persistent. epa.gov This increased persistence means that BF490-1 has a longer window of potential interaction with environmental compartments. Its higher mobility suggests a greater potential for leaching into groundwater and transport in surface water runoff. epa.gov

Comparative Acute Toxicity of Kresoxim-methyl and its Metabolite BF490-1 to Aquatic Organisms

| Organism | Compound | Toxicity Value (LC50/EC50) | Toxicity Classification | Source |

|---|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | Kresoxim-methyl | 190 ppb | Highly Toxic | epa.gov |

| Rainbow Trout (Oncorhynchus mykiss) | BF490-1 | >104 ppm | Practically Non-toxic | epa.gov |

| Bluegill Sunfish (Lepomis macrochirus) | Kresoxim-methyl | 499 ppb | Highly Toxic | epa.gov |

| Freshwater Invertebrate (Daphnia) | Kresoxim-methyl | 332 µg/L | Highly Toxic | epa.gov |

| Freshwater Invertebrate (Daphnia) | BF490-1 (as BAS 490-1) | >100 ppm | Practically Non-toxic | epa.gov |

Q & A

Q. What validated analytical methods are recommended for quantifying kresoxim-methyl and its metabolite BF490-1 in plant and soil matrices?

The QuEChERS method coupled with LC-MS/MS is widely used due to its high recovery rates (78.9–104.5%) and sensitivity (detection limits of 0.01–0.05 mg/kg). For strawberries, acetonitrile extraction followed by GC-MSD is effective, while LC-MS/MS is preferred for Rosa roxburghii to account for matrix complexity . Purification steps using PSA (for plants) or C18 (for soil) reduce interference, ensuring accurate quantification of BF490-1 and parent compounds.

Q. How should field trials be designed to assess kresoxim-methyl dissipation kinetics and metabolite formation?

Field trials should replicate agricultural conditions with controlled application rates (e.g., 195 g active ingredient/hectare) and include multiple sampling intervals (e.g., 0, 1, 3, 7, 14 days post-application). First-order kinetics models are typically applied, with half-lives calculated using regression analysis. For example, half-lives of 4.28–6.91 days were observed in strawberries and Rosa roxburghii, varying due to environmental factors like soil organic matter and moisture .

Q. What are the primary toxicity endpoints for kresoxim-methyl and BF490-1 in non-target organisms?

Acute toxicity studies in goldfish (LC50 = 0.807 mg/L) and mitochondrial disruption in mammalian cells (via calcium influx and membrane potential collapse) are critical endpoints. Chronic exposure assessments should focus on liver toxicity and respiratory tract irritation, as shown in mammalian models .

Advanced Research Questions

Q. How can contradictory dissipation data (e.g., half-life variability across studies) be resolved methodologically?

Discrepancies in half-lives (e.g., 4.28 vs. 6.91 days) arise from differences in soil type, organic matter content, and climatic conditions. Researchers should standardize experimental parameters (e.g., soil sterilization, moisture control) and validate models using site-specific data. Multivariate regression can isolate key variables driving degradation rates .

Q. What molecular interactions govern BF490-1’s environmental persistence and bioactivity?

BF490-1’s stability is influenced by its β-cyclodextrin inclusion complexes, which enhance solubility and reduce photodegradation. Fluorescence spectroscopy and HPLC studies demonstrate that hydrophobic interactions and hydrogen bonding drive these complexes, altering metabolite bioavailability and toxicity profiles .

Q. How do interspecies metabolic differences impact BF490-1’s toxicokinetics?

Metabolic pathways vary significantly: rats produce 490-M01 (carboxylic acid derivative), while trout exhibit slower Phase I oxidation. Comparative studies using liver microsomes or in silico models (e.g., PBPK) are essential to predict cross-species toxicity and refine risk assessments .

Methodological and Data Analysis Questions

Q. What statistical approaches are optimal for dietary risk assessment of BF490-1 residues?

Risk quotients (RQ) should integrate residue data (e.g., terminal residues of 0.003–2.091 mg/kg) with national estimated daily intake (NEDI) values. Probabilistic modeling (e.g., Monte Carlo simulations) accounts for variability in consumption patterns and residue distributions, ensuring RQ < 1 for consumer safety .

Q. How can researchers validate new extraction techniques for BF490-1 in complex matrices?

Validation requires spike-and-recovery tests at multiple fortification levels (e.g., 0.01–0.5 mg/kg) across replicates. Precision (RSD < 10%) and accuracy (recovery 70–120%) must meet ISO 17025 criteria. Cross-method comparison (e.g., SFE vs. QuEChERS) identifies matrix-specific biases .

Experimental Reproducibility and Reporting

Q. What metadata must be reported to ensure reproducibility in dissipation studies?

Critical parameters include soil pH, organic carbon content, application method (foliar vs. soil drench), and meteorological data (temperature, rainfall). Raw kinetic data (e.g., Ct values) and model equations (e.g., first-order rate constants) should be archived in supplementary materials .

Q. How should conflicting data on BF490-1’s enzymatic inhibition be addressed in publications?

Transparent reporting of assay conditions (e.g., enzyme source, substrate concentration) and statistical power analysis (e.g., sample size justification) is mandatory. Contradictory results should be discussed in the context of methodological limitations, such as differences in mitochondrial isolation protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.